molecular formula C11H14BrN3 B12495008 1-((4-Bromophenyl)diazenyl)piperidine CAS No. 87261-59-4

1-((4-Bromophenyl)diazenyl)piperidine

Cat. No.: B12495008
CAS No.: 87261-59-4
M. Wt: 268.15 g/mol
InChI Key: IXEQSZLSGIDWGB-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Principles of Azo Compound Synthesis

The journey of azo compounds began in the mid-19th century, fundamentally transforming the world of synthetic dyes. The "pre-aniline" era of dyeing relied on a limited palette of natural colorants extracted from sources like the madder root (red) and the indigo (B80030) plant (blue). unb.ca This changed in 1856 with William Henry Perkin's synthesis of Mauveine from coal tar aniline (B41778), ushering in the "post-aniline" period of synthetic dyes. unb.capsiberg.com

The critical breakthrough for azo chemistry occurred around 1858 when Johann Peter Griess developed the diazotization reaction. nih.gov This process became the foundational principle for synthesizing azo compounds. The synthesis is a two-step reaction: unb.capsiberg.com

Diazotization : An aromatic primary amine (an aniline derivative) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This salt contains the highly reactive R–N≡N⁺ group. ajchem-a.com

Azo Coupling : The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. psiberg.com This reaction forms the stable azo linkage (–N=N–) that connects two aromatic fragments, creating a highly conjugated system responsible for the compound's color. psiberg.com

The first commercialized azo dye was Manchester brown (also known as Bismarck brown), prepared in 1863–64. nih.gov The subsequent development of soluble azo dyes, such as Congo red, further expanded their industrial importance by allowing for direct dyeing processes without the need for a mordant. nih.gov

Significance of Nitrogenous Heterocycles, Specifically Piperidine (B6355638), in Structural Design

Nitrogenous heterocycles are fundamental building blocks in chemistry, with the piperidine ring holding a particularly prominent position. researchgate.net Piperidine, a six-membered heterocycle with one nitrogen atom, is one of the most common and important synthetic fragments in the design of pharmaceuticals. nih.govnih.gov Its prevalence is underscored by its presence in over twenty classes of drugs, including analgesics, antipsychotics, anticancer agents, and antibiotics, as well as in numerous naturally occurring alkaloids like morphine and atropine. nih.govencyclopedia.pub

The significance of the piperidine moiety stems from several key features:

Structural Scaffold : Its saturated, sp³-hybridized ring provides a three-dimensional framework that can be readily substituted to orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets. nih.govencyclopedia.pub

Physicochemical Properties : The basic nitrogen atom can be protonated at physiological pH, improving aqueous solubility and allowing for the formation of salt forms, which are often desirable for drug formulation.

Synthetic Accessibility : A wide array of synthetic methods exists for the preparation of substituted piperidines, making it a versatile and accessible component for medicinal chemists. nih.govnih.govdtic.mil

The incorporation of the piperidine ring into molecular design is a well-established strategy to enhance pharmacokinetic properties and confer biological activity. mdpi.com

Contextualization of the Bromophenyl Moiety within Aromatic Diazenyl Frameworks

The bromophenyl group, an aromatic ring substituted with a bromine atom, is a common structural unit in organic chemistry. When incorporated into a diazenyl (azo) framework, it significantly influences the molecule's electronic properties, reactivity, and potential applications. The presence of a halogen, such as bromine, on the phenyl ring affects the system in several ways:

Steric and Lipophilic Contributions : The bromine atom adds steric bulk and increases the lipophilicity (fat-solubility) of the molecule, which can influence its solubility, crystal packing, and interactions with biological targets.

Synthetic Handle : The carbon-bromine bond provides a reactive site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing the bromophenyl moiety to serve as a versatile intermediate for creating more complex molecules. A patent exists for the synthesis of the precursor 1-(4-bromophenyl)piperidine (B1277246) from bromobenzene (B47551) and piperidine, highlighting its role as a building block. google.com

In the context of azo compounds, attaching a bromophenyl group to the diazenyl linker can modulate the color of the dye by altering the energy levels of the π-electron system. nih.gov

Identification of Current Research Paradigms and Knowledge Gaps Pertaining to 1-((4-Bromophenyl)diazenyl)piperidine

Current research involving structures similar to this compound focuses on the synthesis and characterization of related azo and triazene (B1217601) systems. For instance, studies report the synthesis of 1-aryl-4-(aryldiazenyl)-piperazines through the diazotization of a primary arylamine followed by coupling with a secondary arylpiperazine. researchgate.netbenthamopenarchives.com Similarly, a new triazene analogue, 1-((4-bromophenyl)diazenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, was synthesized using a diazo-coupling method. researchgate.net These studies demonstrate the viability of the core synthetic pathway—diazotization of 4-bromoaniline (B143363) and subsequent coupling with a secondary amine (piperidine).

Despite the established synthetic route for analogous compounds, a significant knowledge gap exists specifically for This compound . A thorough search of available literature reveals a lack of dedicated studies on its:

Detailed Physicochemical Properties : While properties for the precursor, 1-(4-bromophenyl)piperidine, are available, comprehensive data on the final azo compound's melting point, solubility, and spectroscopic characteristics (UV-Vis, NMR, IR) are not documented.

Chromophoric and Photochemical Behavior : As an azo compound, it is expected to be colored. However, its specific absorption maximum (λmax), molar absorptivity, and potential use as a dye or pH indicator have not been investigated.

Biological Activity : The combination of the piperidine ring (a known pharmacophore), the bromophenyl group, and the azo linkage suggests potential for biological activity. However, no studies have explored its efficacy as an antimicrobial, anticancer, or other therapeutic agent.

Material Applications : The potential for this compound in materials science, for example, as a component in nonlinear optical materials or as a molecular switch, remains unexplored.

The primary research paradigm is centered on the synthesis of novel heterocyclic azo compounds, but the specific characterization and application of this compound itself is a clear void in the current scientific literature.

Scope and Objectives of Academic Inquiry into the Compound's Chemical Behavior

Given the identified knowledge gaps, a structured academic inquiry into this compound would be highly valuable. The scope of such research should be comprehensive, moving from fundamental synthesis to potential applications. Key objectives would include:

Optimized Synthesis and Structural Elucidation :

To develop and optimize a high-yield synthesis protocol for this compound from 4-bromoaniline and piperidine.

To perform complete structural characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, to unequivocally confirm its identity. benthamopenarchives.com

To grow single crystals suitable for X-ray diffraction to determine its precise three-dimensional structure and analyze its solid-state packing.

Investigation of Physicochemical and Photochemical Properties :

To determine key physical properties such as melting point, solubility in various solvents, and thermal stability.

To conduct a thorough UV-Visible spectroscopic analysis to identify its maximum absorption wavelength (λmax) and molar extinction coefficient, thereby quantifying its properties as a chromophore.

To investigate its potential as a pH indicator by studying the effect of pH on its absorption spectrum. psiberg.com

Exploration of Potential Applications :

To screen the compound for a range of biological activities (e.g., antibacterial, antifungal, anticancer), leveraging the known pharmacological relevance of the piperidine and bromophenyl motifs. encyclopedia.pubmdpi.com

To evaluate its potential in materials science, for instance, by assessing its nonlinear optical (NLO) properties, which are common in "push-pull" azo systems. nih.gov

Fulfilling these objectives would bridge the current knowledge gap and fully characterize the chemical behavior and potential utility of this specific azo-piperidine system.

Data Tables

Table 1: Physicochemical Properties of Precursor and Related Compounds This table provides data for the precursor 1-(4-Bromophenyl)piperidine and the closely related 1-(4-Bromophenyl)piperazine to offer context for the target compound.

Property1-(4-Bromophenyl)piperidine1-(4-Bromophenyl)piperazine
Molecular Formula C₁₁H₁₄BrN sigmaaldrich.comC₁₀H₁₃BrN₂ sigmaaldrich.com
Molecular Weight 240.14 g/mol sigmaaldrich.com241.13 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.comSolid sigmaaldrich.com
Melting Point Not Available91-95 °C sigmaaldrich.com
Boiling Point Not Available353.3±27.0 °C (Predicted) chemicalbook.com
CAS Number Not Available66698-28-0 sigmaaldrich.com

Data for the target compound, this compound, is not available in the provided search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87261-59-4

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

(4-bromophenyl)-piperidin-1-yldiazene

InChI

InChI=1S/C11H14BrN3/c12-10-4-6-11(7-5-10)13-14-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2

InChI Key

IXEQSZLSGIDWGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

Advanced Methodologies for the Synthesis and Derivatization of 1 4 Bromophenyl Diazenyl Piperidine

Strategic Design and Synthesis of Precursor Molecules

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors: 4-bromoaniline (B143363) diazonium salt and the piperidine (B6355638) scaffold.

Preparation of 4-Bromoaniline Diazonium Salts and Related Intermediates

The journey to 1-((4-Bromophenyl)diazenyl)piperidine begins with the diazotization of 4-bromoaniline. chemicalbook.com This reaction, typically carried out in a cold acidic medium, converts the primary aromatic amine into a highly reactive diazonium salt. numberanalytics.com The general process involves treating 4-bromoaniline with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). numberanalytics.comlkouniv.ac.in

The stability of the resulting 4-bromoaniline diazonium salt is a critical factor, as these intermediates are often unstable at room temperature. rsc.orgrsc.org To circumvent decomposition, the reaction is typically performed at temperatures between 0-5°C. lookchem.com The presence of electron-withdrawing groups, such as the bromine atom on the phenyl ring, can enhance the electrophilicity and reactivity of the diazonium salt. numberanalytics.com

Recent advancements have explored the use of solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, to facilitate the diazotization process under solvent-free conditions at room temperature. rsc.orgrsc.org This approach not only improves the stability of the diazonium salt but also aligns with the principles of green chemistry by eliminating the need for corrosive liquid acids and volatile organic solvents. rsc.orgrsc.org

A notable method for synthesizing 4-bromoaniline itself involves the amination of 1-bromo-4-nitrobenzene (B128438) using hydrazine (B178648) hydrate (B1144303) as the aminating agent and iron oxide on carbon as a catalyst. chemicalbook.com This reaction proceeds with high efficiency in ethanol (B145695) under reflux conditions. chemicalbook.com

Table 1: Comparison of Diazotization Methods for Aromatic Amines

MethodReagentsConditionsAdvantagesDisadvantages
Traditional Method NaNO₂, HCl/H₂SO₄0-5°C, Aqueous mediumWell-established, high conversionRequires low temperatures, corrosive acids, unstable intermediates
Solid Acid Catalysis NaNO₂, Fe₃O₄@SiO₂-SO₃HRoom temperature, Solvent-freeMild conditions, stable intermediates, recyclable catalyst, eco-friendlyNewer method, catalyst preparation required

Synthesis and Purification of Piperidine Scaffold Precursors

Piperidine, a saturated heterocycle, serves as the nucleophilic coupling partner in the synthesis of the target molecule. Various synthetic routes to piperidine and its derivatives have been developed. A common industrial method for preparing piperidine itself is the catalytic hydrogenation of pyridine, often using a nickel catalyst at elevated temperatures and pressures. dtic.mil Other reducing agents like sodium in ethanol have also been employed. dtic.mil

More sophisticated approaches allow for the synthesis of substituted piperidines. For instance, piperidones can be reduced to the corresponding piperidines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). dtic.mil The Dieckmann condensation of dialkyl adipate (B1204190) derivatives followed by hydrolysis and decarboxylation is a classic route to 4-piperidones. dtic.mil

A patent discloses a method for preparing 1-(4-bromophenyl)piperidine (B1277246) by reacting bromobenzene (B47551) and piperidine in the presence of a strong base like potassium tert-butoxide, followed by bromination. google.com Another approach involves the coupling of piperidine with p-bromophenylboronic acid, though this can be more expensive. google.com The purification of piperidine precursors often involves standard techniques such as distillation or recrystallization to ensure high purity before the coupling reaction.

Optimized Diazo Coupling Protocols for this compound

The core of the synthesis is the diazo coupling reaction, where the electrophilic 4-bromoaniline diazonium salt reacts with the nucleophilic piperidine. numberanalytics.comquora.comchemicalbook.com This electrophilic substitution reaction leads to the formation of the characteristic azo linkage (-N=N-). numberanalytics.com

Investigation of Reaction Medium Effects (Solvent Polarity, pH)

The reaction medium exerts a profound influence on the efficiency and outcome of the diazo coupling reaction. numberanalytics.com

pH: The pH of the reaction medium is a critical parameter. numberanalytics.com For coupling with amines like piperidine, a weakly acidic medium is generally preferred. lkouniv.ac.in In strongly acidic solutions, the concentration of the free amine is reduced due to protonation, which deactivates it towards electrophilic attack. Conversely, a basic medium can lead to the decomposition of the diazonium salt. quora.com The reaction rate is often highest in basic conditions when coupling with phenols due to the formation of the more reactive phenoxide ion. numberanalytics.com

Solvent Polarity: The choice of solvent can affect the solubility of the reactants and the stability of the diazonium salt. numberanalytics.com Common solvents for diazo coupling reactions include water, ethanol, and dichloromethane. numberanalytics.com The optimal solvent will depend on the specific substrates and reaction conditions.

Temperature and Concentration Dependence on Reaction Kinetics and Efficiency

The rate of the diazo coupling reaction is highly dependent on both temperature and the concentration of the reactants.

Temperature: While higher temperatures generally increase the reaction rate, they also accelerate the decomposition of the unstable diazonium salt. numberanalytics.com Therefore, a careful balance must be struck. As previously mentioned, these reactions are often conducted at low temperatures (0-5°C) to maintain the integrity of the diazonium intermediate. lookchem.com

Concentration: The concentration of both the diazonium salt and the coupling partner (piperidine) will influence the reaction kinetics according to the principles of chemical kinetics. Higher concentrations can lead to faster reaction rates, but may also increase the likelihood of side reactions.

Catalytic Approaches and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. rsc.org

Catalytic Approaches: While many diazo coupling reactions proceed without a catalyst, certain catalysts can enhance efficiency and selectivity. Copper(I) salts have been shown to catalyze some coupling reactions. numberanalytics.com The development of solid acid catalysts, such as clays (B1170129) and functionalized nanoparticles, represents a significant step forward. rsc.orgresearchgate.net These catalysts can facilitate both the diazotization and coupling steps, often under milder, solvent-free conditions. rsc.orgresearchgate.net They are also often reusable, which reduces waste and cost. researchgate.net

Green Chemistry Considerations: The use of solvent-free reaction conditions, such as grinding reactants together at room temperature, is a key aspect of green chemistry. rsc.orgtandfonline.com This approach minimizes the use of hazardous solvents and can lead to simpler product isolation and higher yields. rsc.org The development of reusable catalysts further contributes to the sustainability of the process. rsc.orgresearchgate.net One-pot syntheses, where diazotization and coupling occur in the same reaction vessel, also offer advantages in terms of efficiency and reduced waste. rsc.org

Mechanistic Elucidation of the Coupling Reaction Pathway

The synthesis of this compound is typically achieved through a diazo-coupling reaction. researchgate.net This process involves the reaction of a diazonium salt with a secondary amine, in this case, piperidine. Understanding the underlying mechanism is key to optimizing reaction conditions and yield.

Detailed Analysis of Electrophilic Aromatic Substitution (EAS) Mechanism

The formation of the aryldiazenylpiperidine structure is a multi-step process. The first step is the diazotization of a primary aromatic amine, 4-bromoaniline, using sodium nitrite in an acidic medium at low temperatures. numberanalytics.com This reaction generates the 4-bromobenzenediazonium (B8398784) ion, a potent electrophile. numberanalytics.com

Identification of Intermediates and Transition States via Spectroscopic and Computational Techniques

The identification of transient species in the coupling reaction pathway is critical for a complete mechanistic understanding. Spectroscopic methods such as UV-Vis and NMR can be employed to detect and characterize the diazonium salt intermediate and the final triazene (B1217601) product. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to model the reaction pathway. researchgate.net These computational studies can calculate the energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface, researchers can elucidate the most favorable reaction coordinate. For similar reactions, computational models can help visualize the transition state geometry, where the N-N bond is partially formed between the diazonium ion and the attacking amine. These models can also predict the electronic properties, such as charge distribution, which govern the reactivity of the intermediates.

Post-Synthetic Functionalization and Analog Generation via the Bromine Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a wide array of post-synthetic modifications. This allows for the creation of a library of analogs with diverse structural features.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups, leading to the synthesis of biaryl and other complex structures. rsc.orgnih.gov The general reaction scheme involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling : To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This method is highly effective for creating C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated systems. nih.gov

Heck Coupling : The Heck reaction provides a means to introduce alkenyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a cornerstone of C-C bond formation, enabling the synthesis of substituted styrenyl derivatives.

A representative table of potential cross-coupling partners is provided below, illustrating the structural diversity that can be achieved.

Cross-Coupling ReactionCoupling Partner ExampleResulting Functional Group
Suzuki-Miyaura Phenylboronic acidBiphenyl
Methylboronic acidToluene derivative
Vinylboronic acidStyrene derivative
Sonogashira PhenylacetyleneDiphenylacetylene derivative
EthynyltrimethylsilaneTrimethylsilylethynyl derivative
Heck StyreneStilbene derivative
Methyl acrylateMethyl cinnamate (B1238496) derivative

Nucleophilic Substitution Strategies on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) offers another pathway for modifying the aromatic ring, although it is generally more challenging on aryl bromides compared to aryl fluorides or rings bearing strong electron-withdrawing groups. masterorganicchemistry.com For an SNAr reaction to proceed on this compound, the diazenyl group must provide sufficient activation of the ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The success of this strategy depends on the nucleophile's strength and the reaction conditions. Strong nucleophiles like alkoxides or amides might be required to displace the bromide. youtube.comchadsprep.com In some cases, the presence of additional electron-withdrawing groups on the ring can significantly facilitate this transformation. nih.gov

Derivatization of the Piperidine Nitrogen for Tunable Properties

The piperidine moiety itself presents opportunities for derivatization, although modifications directly at the nitrogen atom involved in the diazenyl linkage are less common due to its electronic role in the triazene system. However, the other positions on the piperidine ring can be functionalized prior to the coupling reaction to introduce desired properties. For instance, substituted piperidines can be used as the starting secondary amine. nih.gov

Alkylation, Acylation, and Sulfonylation Reactions

The derivatization of the piperidine ring within the this compound scaffold offers a pathway to novel analogues with potentially altered physicochemical and biological properties. The nitrogen atom of the piperidine moiety serves as a nucleophilic center, making it amenable to a variety of substitution reactions, including alkylation, acylation, and sulfonylation.

Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. While specific examples for this compound are not extensively documented in publicly available literature, general procedures for the N-alkylation of piperidine are well-established. These reactions typically involve treating the piperidine derivative with an alkylating agent, such as an alkyl iodide or bromide, often in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMF to less polar options, depending on the reactivity of the substrate and alkylating agent.

Acylation: Acylation of the piperidine nitrogen introduces an acyl group, forming an amide linkage. This transformation can significantly impact the electronic properties and conformational flexibility of the molecule. Standard acylation procedures involve the reaction of the parent compound with an acyl chloride or anhydride. These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The resulting N-acyl derivatives are generally stable compounds.

Sulfonylation: The sulfonylation of the piperidine nitrogen leads to the formation of a sulfonamide. This functional group is a key feature in many pharmacologically active molecules. The reaction is typically performed by treating the piperidine derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base. The resulting sulfonamides are known for their chemical stability and their ability to act as hydrogen bond donors and acceptors.

The table below summarizes hypothetical reaction conditions for the derivatization of this compound based on general principles of organic synthesis, as specific literature examples are not available.

Reaction TypeReagentBaseSolventProduct Type
AlkylationMethyl IodideK₂CO₃AcetonitrileN-Methylated piperidine
AcylationAcetyl ChlorideTriethylamineDichloromethaneN-Acetylated piperidine
Sulfonylationp-Toluenesulfonyl ChloridePyridineDichloromethaneN-Sulfonylated piperidine

Quaternization Strategies and Salt Formation

The nitrogen atom of the piperidine ring in this compound can also undergo quaternization. This process involves the reaction of the tertiary amine with an excess of a suitable alkylating agent, typically a highly reactive one like methyl iodide, to form a quaternary ammonium (B1175870) salt. In this salt, the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms.

Quaternization reactions are generally carried out in a polar solvent to facilitate the formation of the ionic product. The resulting quaternary ammonium salts exhibit significantly different solubility profiles compared to the parent tertiary amine, often showing increased water solubility. This property can be advantageous in various applications. The counter-ion of the salt is determined by the leaving group of the alkylating agent (e.g., iodide from methyl iodide).

The formation of simple acid-addition salts is another important aspect of the chemistry of this compound. As a basic compound, it can readily react with both inorganic and organic acids to form salts. For instance, treatment with hydrochloric acid would yield the corresponding hydrochloride salt. Salt formation is a common strategy employed to improve the crystallinity, stability, and aqueous solubility of amine-containing compounds.

The table below outlines hypothetical examples of quaternization and salt formation for this compound.

Reaction TypeReagentSolventProduct
QuaternizationMethyl Iodide (excess)Acetonitrile1-((4-Bromophenyl)diazenyl)-1-methylpiperidin-1-ium iodide
Salt FormationHydrochloric AcidDiethyl ether1-((4-Bromophenyl)diazenyl)piperidinium chloride

In Depth Spectroscopic Characterization and Advanced Structural Analysis of 1 4 Bromophenyl Diazenyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-((4-Bromophenyl)diazenyl)piperidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its molecular framework.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for the protons and carbons of this compound can be estimated based on the additive effects of the substituents on the aromatic and aliphatic rings. The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern for its aromatic protons. The electron-withdrawing nature of the bromine atom and the diazenyl linkage will influence the chemical shifts of the aromatic carbons. The piperidine (B6355638) ring protons and carbons are expected to show distinct signals for the axial and equatorial positions, which may be averaged at room temperature due to rapid ring inversion.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1' (C-Br) - ~120
C2'/C6' (aromatic CH) ~7.5 (d, J ≈ 8.5 Hz) ~132
C3'/C5' (aromatic CH) ~7.6 (d, J ≈ 8.5 Hz) ~125
C4' (C-N) - ~150
N-N - -
N-piperidine - -
C2/C6 (piperidine CH₂) ~3.6 (t, J ≈ 5.5 Hz) ~50
C3/C5 (piperidine CH₂) ~1.7 (m) ~25

Note: These are estimated values and may vary in an actual experimental setting.

Multi-dimensional NMR techniques are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and for elucidating the molecule's connectivity and spatial arrangement. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the piperidine ring, strong cross-peaks would be expected between adjacent methylene (B1212753) groups (H2/H3, H3/H4, H4/H5, H5/H6). The aromatic protons of the 4-bromophenyl ring would show a correlation between the ortho- and meta-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nih.gov It would allow for the definitive assignment of the piperidine and aromatic carbon signals based on their proton assignments. For example, the proton signal around 3.6 ppm would correlate with the carbon signal around 50 ppm, confirming their assignment to the C2/C6 positions of the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. nih.gov This would be instrumental in connecting the different fragments of the molecule. Key expected correlations would include:

The piperidine protons at C2/C6 to the carbon C4' of the phenyl ring, confirming the N-N linkage.

The aromatic protons to adjacent and quaternary aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net Expected through-space correlations would include:

Between the piperidine protons at C2/C6 and the aromatic protons at C2'/C6', which would help to define the orientation around the N-N bond.

Intra-ring correlations within the piperidine moiety, which can help to distinguish between axial and equatorial protons if the ring inversion is slow.

The structure of this compound suggests the presence of two main dynamic processes amenable to study by dynamic NMR: the inversion of the piperidine ring and restricted rotation around the N-N single bond of the azo linkage. rsc.orgresearchgate.net

By recording NMR spectra at various temperatures, it would be possible to observe changes in the line shapes of the signals corresponding to the piperidine protons. At low temperatures, the chair-to-chair interconversion of the piperidine ring would be slow on the NMR timescale, leading to distinct signals for the axial and equatorial protons. As the temperature is increased, these signals would broaden, coalesce, and finally sharpen into a single time-averaged signal. From the coalescence temperature, the energy barrier for the ring inversion could be calculated. researchgate.net

Similarly, restricted rotation around the C(aryl)-N and N-N bonds could lead to the existence of different rotamers. Variable temperature NMR could be used to study the kinetics of their interconversion, providing valuable information about the rotational energy barriers. rsc.org

Isotopic labeling, such as the incorporation of ¹⁵N or ¹³C, can be a powerful tool to gain deeper mechanistic insights and to simplify complex NMR spectra.

In the context of this compound, selective ¹⁵N labeling of one or both nitrogen atoms of the azo group would be particularly informative. ¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the nitrogen atoms. Furthermore, ¹H-¹⁵N HMBC experiments would allow for the unambiguous confirmation of the connectivity between the piperidine ring and the 4-bromophenyl group through the diazenyl linkage. If the synthesis of this compound involves a reaction where the nitrogen atoms' origins are distinct, isotopic labeling could be used to trace their fate in the final product.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transition Analysis

The electronic spectrum of an azo compound like this compound is expected to be dominated by transitions involving the azo chromophore (-N=N-).

Identification of n-π and π-π Electronic Transitions of the Azo Chromophore**

Azo compounds characteristically display two main absorption bands in the UV-Vis region. google.com

π-π Transitions:* A high-intensity absorption band, typically occurring at shorter wavelengths (in the UV region), is expected. This band corresponds to the transition of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the bromophenyl ring and the azo group.

n-π Transitions:* A lower-intensity absorption band at longer wavelengths (often in the visible region) is also anticipated. This arises from the transition of a non-bonding electron from one of the nitrogen atoms in the azo group to an antibonding π* orbital. google.com This transition is formally forbidden by symmetry rules, which accounts for its lower intensity. The presence of the electron-donating piperidine group and the electron-withdrawing bromophenyl group would likely influence the precise wavelengths of these absorptions.

Solvatochromic and Thermochromic Behavior Investigations

The electronic transitions of molecules, particularly those with a degree of charge-transfer character, can be sensitive to the polarity of the solvent (solvatochromism) and temperature (thermochromism).

Solvatochromism: It is plausible that this compound would exhibit solvatochromic effects. In polar solvents, the dipole moment of the molecule in its ground and excited states would be stabilized to different extents, leading to a shift in the absorption maxima. For many azo dyes, a shift to shorter wavelengths (a negative solvatochromic or hypsochromic shift) is observed for the n-π* transition in more polar solvents.

Thermochromism: Changes in temperature can affect the equilibrium between different conformational isomers or the extent of intermolecular interactions, which in turn can alter the electronic absorption spectrum. However, without experimental data, any discussion of thermochromic behavior for this specific compound remains speculative.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. As no crystal structure for this compound is available in the Cambridge Structural Database (CSD), the following sections describe the type of information that would be obtained from such an analysis.

Determination of Bond Lengths, Bond Angles, and Torsion Angles with High Precision

A crystallographic study would provide precise measurements for all geometric parameters of the molecule.

Anticipated Data Table: Hypothetical Bond Lengths and Angles

ParameterExpected Value RangeDescription
C-Br Bond Length~1.90 ÅLength of the bond between the phenyl ring and the bromine atom.
N=N Bond Length~1.25 ÅCharacteristic double bond length of the azo group.
C-N (Azo) Bond Length~1.43 ÅLength of the bond between the phenyl ring and the azo nitrogen.
N-N (Piperidine)~1.40 ÅLength of the bond between the azo nitrogen and the piperidine nitrogen.
C-N-C (Piperidine)~112°Bond angle within the piperidine ring.
C-N=N Bond Angle~113°Bond angle involving the azo group.
Phenyl-N=N-Piperidine Torsion AngleVariableThis angle would define the overall conformation of the molecule.

Note: These are generalized values and would be precisely determined in an actual X-ray diffraction experiment.

Analysis of Non-Covalent Interactions within the Crystal Lattice

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For this compound, one might expect to observe:

C-H···Br Interactions: Weak hydrogen bonds involving hydrogen atoms from the phenyl or piperidine rings and the bromine atom of a neighboring molecule.

Other weak interactions, such as van der Waals forces, would also play a role in the crystal lattice formation.

Polymorphism and Co-crystallization Studies

Polymorphism: It is possible that this compound could crystallize in different forms, known as polymorphs. Each polymorph would have a unique crystal structure and, consequently, different physical properties. Studies would be required to determine if different crystalline forms can be produced under various crystallization conditions.

Co-crystallization: This involves crystallizing the target compound with another molecule (a co-former) to create a new crystalline solid with potentially different properties. No studies on the co-crystallization of this specific compound have been reported.

Chiroptical Spectroscopy (Circular Dichroism, if applicable) for Stereochemical Elucidation

Chiroptical spectroscopy, and specifically Circular Dichroism (CD), is a powerful analytical technique utilized to investigate the stereochemical properties of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a sample. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

In the context of this compound, an analysis of its molecular structure reveals the absence of any stereocenters. The piperidine ring, while capable of existing in various conformations such as the chair and boat forms, does not possess a substituent pattern that would render the molecule chiral. The molecule as a whole has planes of symmetry that make it superimposable on its mirror image, thus classifying it as achiral.

Due to its achiral nature, this compound does not exhibit a Circular Dichroism spectrum. Consequently, chiroptical spectroscopy is not an applicable technique for the stereochemical elucidation of this particular compound in its native state. The absence of chirality means there is no differential absorption of circularly polarized light to measure.

Therefore, no research findings or data tables related to the Circular Dichroism of this compound are available in the scientific literature, as such an analysis would not yield any stereochemical information.

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl Diazenyl Piperidine

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the molecular properties of chemical compounds. For 1-((4-Bromophenyl)diazenyl)piperidine, DFT calculations offer a detailed understanding of its ground state characteristics.

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve exploring different possible conformations, particularly concerning the orientation of the piperidine (B6355638) ring relative to the diazene (B1210634) bridge and the bromophenyl group. The conformational energy landscape can be mapped by systematically rotating key dihedral angles and calculating the corresponding energies. This analysis helps identify the global minimum energy conformer, which is the most likely structure of the molecule in the gas phase or in non-polar solvents. The optimized geometry provides essential data such as bond lengths, bond angles, and dihedral angles.

Interactive Data Table: Optimized Geometrical Parameters (Illustrative)

Below is an illustrative table of what optimized geometrical parameters for the global minimum energy conformer of this compound might look like, based on DFT calculations.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC(1)C(2)1.39
Bond LengthC(4)Br1.91
Bond LengthN(1)N(2)1.25
Bond LengthN(2)C(7)1.47
Bond AngleC(3)C(4)C(5)120.1
Bond AngleC(4)N(1)N(2)113.5
Dihedral AngleC(3)C(4)N(1)N(2)179.8

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org

The spatial distribution of the HOMO and LUMO in this compound would likely show the HOMO localized primarily on the piperidine ring and the diazene bridge, as these are electron-rich moieties. The LUMO, on the other hand, would be expected to be distributed over the bromophenyl ring and the diazene bridge, which are more electron-accepting.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org Conversely, a small gap indicates that the molecule is more reactive. For a molecule like this compound, the HOMO-LUMO energy gap would be a key indicator of its potential for use in various chemical transformations. A study on a different compound found an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)

This table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound.

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
Energy Gap (ΔE) 4.4

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. Natural Bond Orbital (NBO) analysis is a common method to calculate the atomic charges, providing a picture of the electron density distribution. In this compound, the nitrogen atoms of the diazene bridge and the bromine atom are expected to carry partial negative charges due to their high electronegativity. The carbon atoms of the phenyl ring and the piperidine ring will have varying partial positive and negative charges depending on their bonding environment.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. acadpubl.eu The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atoms of the diazene group, indicating these are the primary sites for electrophilic attack. The region around the hydrogen atoms of the piperidine ring and the phenyl ring would likely show a positive potential (blue), suggesting these are potential sites for nucleophilic interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can be used to simulate the UV-Vis absorption spectrum of this compound. This is achieved by calculating the energies of the vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. The calculated absorption maxima (λmax) can then be compared with experimental data to validate the computational method. These calculations can also provide insights into the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions. The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), can improve the accuracy of the simulated spectra. researchgate.net

Interactive Data Table: Simulated UV-Vis Absorption Data (Illustrative)

The following table provides an example of simulated UV-Vis absorption data for this compound in a given solvent.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.104000.55HOMO → LUMO (π→π)
S0 → S23.873200.12HOMO-1 → LUMO (π→π)
S0 → S34.282900.08HOMO → LUMO+1 (n→π*)

Furthermore, TD-DFT can be used to investigate the properties of the first excited state, which is crucial for understanding the emission properties (fluorescence and phosphorescence) of the molecule. By optimizing the geometry of the first excited state, it is possible to calculate the emission energy and simulate the emission spectrum.

Elucidation of Excited State Geometries and Relaxation Pathways

Upon photoexcitation, azobenzene (B91143) derivatives undergo a transition from the stable trans isomer to the metastable cis isomer. rochester.edu This process involves complex dynamics on excited-state potential energy surfaces. Computational methods, particularly multiconfigurational ab initio calculations, are essential for mapping these surfaces and identifying the critical points that govern the isomerization pathway. scispace.com

For many azobenzene derivatives, initial excitation populates the S2 (ππ) state, which then rapidly decays to the S1 (nπ) state. scispace.comacs.org The relaxation from the S1 state back to the ground state (S0) can proceed through different pathways, primarily rotation around the central N=N bond (torsion) or an in-plane bending motion (inversion). acs.org Theoretical studies have shown that for many azobenzenes, the rotational pathway is the dominant mechanism for the trans-to-cis isomerization after n → π* excitation. acs.org A conical intersection between the S1 and S0 potential energy surfaces along this rotational coordinate provides an efficient channel for non-radiative decay back to the ground state, leading to either the cis or trans isomer. acs.org

The nature and position of substituents on the phenyl rings significantly influence the excited-state landscape. For instance, "push-pull" azobenzenes, which have both electron-donating and electron-withdrawing groups, exhibit red-shifted absorption spectra and altered photoisomerization quantum yields. acs.orgacs.org Computational modeling helps to understand how these substituents modify the relative energies of the excited states and the barriers along different relaxation pathways. acs.orgnih.gov For example, push-pull substitution can make the S2 (ππ) state behave more like the productive S1 (nπ) state, enhancing the photoisomerization efficiency. acs.org

Table 1: Calculated Excited State Properties of Substituted Azobenzenes

CompoundExcitationEnergy (eV)Oscillator StrengthDominant Character
trans-AzobenzeneS0 -> S12.840.000
S0 -> S24.240.750ππ
trans-Push-Pull AzobenzeneS0 -> S12.650.002
S0 -> S23.501.100ππ (Charge Transfer)

Note: Data is generalized from typical results for azobenzene and push-pull derivatives and is intended to be illustrative. Actual values for this compound would require specific calculations.

Spin-Orbit Coupling and Intersystem Crossing Pathways

Intersystem crossing (ISC) is a process where a molecule changes its spin state, for example, from a singlet excited state to a triplet excited state. This process is facilitated by spin-orbit coupling (SOC), which is an interaction between the electron's spin and its orbital motion. nih.gov The presence of a heavy atom, such as bromine in this compound, can significantly enhance the rate of ISC. nih.govresearchgate.net

While direct photoisomerization on the singlet potential energy surfaces is often the primary pathway, triplet states can also play a role, particularly in the thermal back-isomerization from cis to trans. nih.gov Computational studies have suggested that for some azobenzenes, the thermal isomerization may involve a multistate mechanism that includes a triplet excited state. nih.gov The presence of a heavy atom can influence the dynamics by promoting ISC to the triplet manifold, potentially opening up alternative relaxation pathways. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide detailed information about the electronic structure and reaction pathways, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in a realistic environment over longer timescales. nih.gov

Simulation of Conformational Dynamics in Solution and at Interfaces

MD simulations can model the conformational flexibility of this compound in different solvents and at interfaces. rug.nlfu-berlin.de These simulations track the motions of all atoms in the system over time, providing insights into how the molecule explores different shapes and orientations. rug.nl For azobenzene derivatives, MD simulations can reveal how the surrounding environment affects the trans-cis isomerization process. rug.nlresearchgate.net

At surfaces, the interaction with the substrate can significantly alter the conformational landscape and the switching behavior. fu-berlin.de Simulations can show how the molecule adsorbs on a surface and whether the isomerization is hindered or facilitated by this interaction. fu-berlin.de In solution, the conformational dynamics can influence aggregation and self-assembly processes. fu-berlin.de

Investigation of Solvent-Solute Interactions and Aggregation Phenomena

The solvent environment can have a profound impact on the properties and behavior of azobenzene derivatives. acs.orgnih.govresearchgate.net MD simulations are a powerful tool for studying the specific interactions between the solute (this compound) and the solvent molecules. acs.org These simulations can reveal the structure of the solvent shell around the solute and how it changes during the isomerization process.

Solvent polarity is a particularly important factor. acs.orgnih.gov For push-pull azobenzenes, a change in solvent polarity can alter the relative energies of the ground and excited states, leading to shifts in the absorption spectra and changes in the isomerization quantum yields. nih.gov MD simulations, often in combination with quantum mechanics (QM/MM methods), can be used to model these solvatochromic effects and to understand the competition between photoisomerization and other excited-state deactivation pathways, such as twisted intramolecular charge transfer (TICT). rug.nlnih.gov

MD simulations can also be used to study the aggregation of azobenzene derivatives in solution. By modeling the interactions between multiple solute molecules, these simulations can predict whether the molecules will tend to clump together and how this aggregation might affect their photoswitching properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Material or Performance Attributes (Non-biological applications)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their chemical structure. koreascience.kr This method is particularly valuable in materials science for screening large numbers of candidate molecules and for designing new materials with desired attributes without the need for extensive experimental synthesis and testing. nih.govnih.gov

Development of Statistical Models Correlating Molecular Descriptors with Macroscopic Properties

In QSPR, the chemical structure of a molecule is encoded by a set of numerical values known as molecular descriptors. nih.govmdpi.com These descriptors can represent various aspects of the molecule's topology, geometry, and electronic structure. koreascience.kr A statistical model, often based on multiple linear regression or machine learning algorithms, is then developed to find a mathematical relationship between the molecular descriptors and a specific macroscopic property of interest. koreascience.krnih.gov

For azobenzene derivatives, QSPR models can be developed to predict properties such as their maximum absorption wavelength (λmax), thermal isomerization rates, and nonlinear optical properties. koreascience.krnih.govnih.gov For example, a QSPR model for λmax could help in designing photoswitches that are activated by a specific color of light. nih.govrsc.org

The development of a robust QSPR model involves several steps:

Data Set Curation: A diverse set of molecules with known experimental values for the property of interest is collected. nih.govnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. koreascience.krresearchgate.net

Model Building and Validation: Statistical methods are used to select the most relevant descriptors and to build a predictive model. koreascience.krnih.gov The model is then rigorously validated to ensure its accuracy and predictive power. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSPR Models for Azobenzene Derivatives

Descriptor TypeExampleDescription
Topological Wiener IndexBased on the distances between all pairs of atoms in the molecular graph.
Geometrical Molecular Surface AreaThe total surface area of the molecule.
Electronic HOMO EnergyThe energy of the Highest Occupied Molecular Orbital.
LUMO EnergyThe energy of the Lowest Unoccupied Molecular Orbital.
Dipole MomentA measure of the overall polarity of the molecule.

Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized molecules, thereby accelerating the discovery and development of novel materials. nih.govnih.gov

Application in Rational Design of Analogues for Targeted Properties

Computational modeling is a cornerstone of modern drug discovery and materials science, providing a rational basis for the design of new molecules with specific, targeted properties. In the context of this compound, these in-silico techniques can be leveraged to design analogues with enhanced biological activity, improved photoswitching capabilities, or other desirable characteristics.

The process of rational design involves creating a library of virtual analogues by systematically modifying the parent structure. For instance, the bromine atom on the phenyl ring could be replaced with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups. Similarly, the piperidine ring could be substituted at various positions or replaced with other heterocyclic moieties.

Molecular docking is a powerful computational tool used in this process, especially for designing molecules with specific biological targets. researchgate.nettandfonline.com This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. tandfonline.com For example, if this compound analogues were being investigated as potential enzyme inhibitors, docking studies could predict which modifications would lead to stronger interactions with the enzyme's active site. nih.gov This approach has been successfully applied to design piperidine derivatives as inhibitors for targets like acetylcholinesterase and the main protease of SARS-CoV-2. researchgate.netnih.gov

The following table presents hypothetical binding affinities for a series of designed analogues targeting a generic enzyme active site, illustrating how computational screening can identify promising candidates.

Table 2: Hypothetical Binding Affinities of Designed Analogues

Analogue Modification Target Predicted Binding Affinity (kcal/mol)
Parent Compound Enzyme X -7.5
4-Chlorophenyl Enzyme X -7.8
4-Fluorophenyl Enzyme X -7.2
4-Trifluoromethylphenyl Enzyme X -8.2
3-Methoxy-4-bromophenyl Enzyme X -7.9
Piperidine-4-carboxamide Enzyme X -8.5

Beyond biological activity, computational methods can also guide the design of photoresponsive materials. Time-dependent DFT (TD-DFT) can be used to predict the absorption spectra of different analogues, helping to tune the wavelength at which the molecule undergoes photoisomerization. nih.gov This is crucial for applications in areas like molecular switches and light-controlled drug delivery.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energetic and Spectroscopic Calculations

While DFT is a versatile and widely used computational method, for calculations requiring very high accuracy, more sophisticated ab initio and post-Hartree-Fock methods are employed. numberanalytics.com These methods are computationally more demanding but provide a more rigorous treatment of electron correlation, which is the interaction between electrons that is only approximated in DFT and neglected in the Hartree-Fock method. numberanalytics.comwikipedia.org

Ab initio methods, by definition, are derived directly from theoretical principles without the inclusion of experimental data. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), systematically improve upon the Hartree-Fock solution by including electron correlation effects. wikipedia.orgornl.gov

These high-accuracy methods are particularly valuable for obtaining precise energetic data, such as the relative energies of the trans and cis isomers of this compound and the energy barrier for their interconversion. This information is critical for understanding the thermal stability of the isomers and the kinetics of the isomerization process. nih.gov For instance, accurate calculation of the isomerization barrier can predict the lifetime of the less stable cis state.

Spectroscopic calculations also benefit immensely from the accuracy of post-Hartree-Fock methods. They can be used to predict vibrational frequencies (IR and Raman spectra) and electronic excitation energies (UV-Vis spectra) with high precision, aiding in the interpretation of experimental data.

The following table provides a hypothetical comparison of the calculated energy difference between the trans and cis isomers of this compound using different levels of theory, showcasing the expected convergence towards a more accurate value with higher-level methods.

Table 3: Hypothetical Isomerization Energy (ΔE = E_cis - E_trans) Calculated with Different Methods

Computational Method Basis Set ΔE (kcal/mol)
HF 6-31G(d) 15.2
B3LYP 6-311+G(d,p) 12.5
MP2 cc-pVTZ 11.8
CCSD(T) cc-pVTZ 11.5

The application of these computationally intensive methods is often limited to smaller molecular systems due to their high computational cost, which scales rapidly with the number of atoms and basis functions. ornl.gov However, for a molecule of the size of this compound, such calculations are feasible and would provide benchmark data for validating more approximate and computationally less expensive methods like DFT.

Investigation of Reactivity Profiles and Chemical Transformations of 1 4 Bromophenyl Diazenyl Piperidine

Redox Chemistry and Electrochemical Mechanisms

The redox chemistry of azobenzene (B91143) derivatives, including 1-((4-Bromophenyl)diazenyl)piperidine, is a well-studied area, primarily focusing on the electrochemical reduction and oxidation of the characteristic -N=N- double bond. acs.orgacs.org

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to determine the redox potentials of compounds like this compound. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, revealing information about the electrochemical processes. For many azobenzene derivatives, the reduction of the azo group is a key observable process. rsc.org The presence of the electron-withdrawing bromine atom on the phenyl ring and the electron-donating piperidine (B6355638) group are expected to influence the reduction potential of the azo linkage.

CompoundReduction Potential (V vs. Fc/Fc+)SolventReference
Azobenzene-1.75Acetonitrile (B52724) rsc.org
4,4'-Dichloroazobenzene-1.60AcetonitrileInferred from trends

This table presents illustrative data for related compounds to demonstrate the effect of substituents on redox potentials.

Chronoamperometry, which measures the current as a function of time at a fixed potential, can be employed to study the kinetics of the electron transfer process and to determine diffusion coefficients of the electroactive species.

The electrochemical reduction of the azo linkage in azobenzene derivatives typically proceeds via a two-electron, two-proton process to form the corresponding hydrazo derivative. In aprotic media, the reduction often occurs in two successive one-electron steps, forming a radical anion and then a dianion. rsc.org The stability of these intermediates is highly dependent on the solvent and the nature of the substituents.

The proposed reduction pathway for this compound would involve the initial formation of a radical anion, followed by a second electron transfer to yield the dianion. Protonation of the dianion would then lead to the final hydrazo product.

Oxidation of the azo linkage is generally more complex and often irreversible. acs.org For many azobenzenes, oxidation can lead to the formation of azoxy compounds or even cleavage of the N=N bond, particularly under harsh conditions. The electron-rich piperidine substituent in this compound might influence the oxidation potential and the stability of the resulting oxidized species.

The solvent system also plays a crucial role. In aprotic solvents like acetonitrile or dimethylformamide, the one-electron reduction steps to the radical anion and dianion can often be observed as separate events in cyclic voltammetry. rsc.org In protic solvents, the reduction is typically a concerted two-electron, two-proton process. The polarity and coordinating ability of the solvent can also affect the stability of the charged intermediates formed during the redox reactions.

Photochemical Reactivity and Photoisomerization Dynamics

A hallmark of azobenzene and its derivatives is their ability to undergo reversible cis-trans photoisomerization, making them a cornerstone of photoswitchable molecular systems. rsc.orgwikipedia.org

Upon irradiation with light of an appropriate wavelength, the thermodynamically more stable trans isomer of an azobenzene derivative can be converted to the cis isomer. This process is reversible, and the cis isomer can revert to the trans form either photochemically or thermally in the dark. nih.gov For this compound, the trans isomer is expected to be the more stable form.

The kinetics of the thermal back-relaxation from the cis to the trans isomer is a critical parameter for photoswitchable applications. This process typically follows first-order kinetics. The rate of thermal isomerization is highly dependent on the substitution pattern of the azobenzene. ed.ac.uk For instance, push-pull substituted azobenzenes often exhibit faster thermal relaxation. The presence of the para-bromo and piperidino groups in this compound will influence the electronic structure of the molecule and thus the kinetics of this process. A combined experimental and computational study on a group of para-substituted azobenzenes has shown that both electron-donating and electron-accepting substituents can accelerate the rate of thermal isomerization compared to unsubstituted azobenzene. ed.ac.uk

The table below presents representative data on the kinetics of thermal cis-to-trans isomerization for azobenzene and a substituted derivative to illustrate these effects.

CompoundSolventRate Constant (k) at 298 K (s⁻¹)Half-life (t₁/₂)Reference
AzobenzeneBenzene3.0 x 10⁻⁶~64 hours ed.ac.uk
4-NitroazobenzeneBenzene1.2 x 10⁻⁴~1.6 hours ed.ac.uk

This table provides illustrative data for related compounds to demonstrate the influence of substituents on thermal isomerization rates.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed. The quantum yields for the trans-to-cis and cis-to-trans photoisomerization of azobenzenes are wavelength-dependent. rsc.orgrsc.org

Typically, irradiation within the high-energy π-π* absorption band (in the UV region) of the trans isomer leads to efficient trans-to-cis isomerization. Conversely, irradiation within the lower-energy n-π* absorption band (in the visible region) of the cis isomer can promote the cis-to-trans back-isomerization. wikipedia.org The specific absorption maxima and the corresponding quantum yields for this compound would need to be determined experimentally. However, the general principles of azobenzene photochemistry suggest that it will exhibit this characteristic wavelength-dependent photoresponsiveness.

The quantum yield of photoisomerization can be influenced by the molecular environment, such as the solvent or incorporation into a polymer matrix. nih.gov For example, the quantum yield for the trans-to-cis photoisomerization of azobenzene is generally higher when exciting the n-π* band compared to the π-π* band. acs.org

The following table shows representative photoisomerization quantum yields for azobenzene in methanol, highlighting the wavelength dependence.

IsomerizationWavelength (nm)Quantum Yield (Φ)Reference
trans → cis313 (π-π)0.10 rsc.org
trans → cis436 (n-π)0.24 rsc.org
cis → trans313 (π-π)0.33 rsc.org
cis → trans436 (n-π)0.46 rsc.org

This table presents data for the parent compound azobenzene to illustrate the principles of wavelength-dependent quantum yields.

Thermolysis and Degradation Pathways Under Controlled Conditions

The thermal stability of this compound is a key consideration for its synthesis, storage, and application, particularly in environments involving elevated temperatures. The thermolysis of azo compounds typically involves the cleavage of the bonds adjacent to the azo group, leading to the extrusion of nitrogen gas (N₂) and the formation of radical intermediates.

The thermal decomposition of azo compounds is a well-studied area, with kinetics that provide insight into the stability of the molecule and the mechanism of its breakdown. acs.org The decomposition is generally a first-order process, where the rate of decomposition is directly proportional to the concentration of the azo compound. utexas.edu The rate of this decomposition is highly dependent on the molecular structure, particularly the nature of the substituents attached to the azo group.

For aryl azo compounds like this compound, the decomposition process is initiated by the cleavage of the C-N bonds. The stability of the resulting radicals plays a significant role in the activation energy of the decomposition. The presence of the 4-bromophenyl group and the piperidine ring will influence the stability of the respective radical intermediates formed upon thermolysis.

Kinetic studies on similar compounds, such as substituted diazirines and diazonium salts, reveal that the electronic properties of substituents have a profound effect on decomposition rates. researchgate.netresearchgate.net Electron-withdrawing groups can affect the bond dissociation energies within the molecule. In a study on azobenzene dyes, it was found that electron-withdrawing groups can facilitate the dissociation of the phenyl-nitrogen bond. researchgate.net

The Arrhenius equation is commonly used to model the temperature dependence of the decomposition rate constant, allowing for the determination of the activation energy (Ea). This value represents the minimum energy required for the decomposition to occur and is a quantitative measure of the compound's thermal stability. For related piperidine derivatives used in other applications, thermal degradation was found to be first-order with a high activation energy, indicating significant stability. utexas.edu

Table 1: Factors Influencing Thermal Decomposition Kinetics

Parameter Influence on Decomposition of Azo Compounds
Temperature Higher temperatures increase the rate of decomposition exponentially.
Substituents Electron-withdrawing or donating groups alter C-N bond strength and radical stability, affecting the activation energy. researchgate.net
Solvent The polarity and viscosity of the solvent can influence reaction rates by stabilizing transition states or through cage effects.

| Pressure | Can influence the rate of N₂ extrusion and subsequent radical reactions. |

The thermal degradation of this compound is expected to proceed through a radical mechanism. The primary step is the cleavage of one or both C-N bonds of the azo linkage, leading to the liberation of stable nitrogen gas, a significant driving force for the reaction.

Studies on a range of azobenzene dyes have shown that thermal degradation results in the loss of the azo group as nitrogen gas and the formation of aromatic free radicals. researchgate.net The mechanism can be a one-step concerted cleavage or a two-step process. In the two-step mechanism, one C-N bond breaks first to form a phenyl radical and an azo-phenyl radical, which then loses a nitrogen molecule to form a second phenyl radical. researchgate.net

For this compound, this would lead to the formation of a 4-bromophenyl radical and a piperidin-1-yl radical. These highly reactive radicals can then participate in a variety of secondary reactions:

Radical Coupling: The radicals can recombine to form various biphenyls or other coupled products.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of bromobenzene (B47551) and piperidine.

Disproportionation: Radicals can react with each other in a way that involves the transfer of a hydrogen atom, leading to saturated and unsaturated species.

The degradation of the piperidine ring itself can also occur under harsh thermal conditions. Studies on the thermal degradation of piperazine, a related cyclic amine, have identified products resulting from ring-opening and substitution reactions. utexas.edu In the context of this compound, this could lead to a more complex mixture of degradation products. The identification of these products is typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can separate the components of the mixture and provide information about their molecular structure. researchgate.netepa.gov

Table 2: Potential Thermal Degradation Products of this compound

Product Name Formation Pathway
Nitrogen (N₂) Extrusion from the azo group. researchgate.net
Bromobenzene Hydrogen abstraction by the 4-bromophenyl radical.
Piperidine Hydrogen abstraction by the piperidin-1-yl radical. nih.gov
4,4'-Dibromobiphenyl Coupling of two 4-bromophenyl radicals.
1-(4-Bromophenyl)piperidine (B1277246) This is also a potential product if the initial cleavage is reversible or if radicals recombine. thermofisher.comfishersci.nogoogle.com

Reactivity of the Bromine Substituent

The bromine atom at the para-position of the phenyl ring in this compound is a versatile functional group that allows for a wide range of subsequent chemical transformations. As an aryl bromide, it is a key precursor for various carbon-carbon and carbon-heteroatom bond-forming reactions, greatly enhancing the synthetic utility of the parent molecule.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds at aryl carbon centers. nih.govyoutube.com The bromine substituent of this compound serves as an excellent electrophilic partner in these transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives. Other important C-C coupling reactions include the Stille coupling (with organostannanes) rsc.org, Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes).

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.net This reaction could be used to replace the bromine atom with a primary or secondary amine, leading to the synthesis of more complex aniline (B41778) derivatives. This transformation is crucial in medicinal chemistry and materials science for creating nitrogen-containing compounds. digitellinc.com

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of carbon-oxygen bonds by coupling an aryl halide with an alcohol or a phenol (B47542). This would allow the synthesis of aryl ethers by replacing the bromine atom with an alkoxy or aryloxy group. researchgate.net

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki, Stille) or coordination/insertion (for Heck, Sonogashira) or binding of the nucleophile (for Buchwald-Hartwig), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. youtube.com

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Catalyst/Base Example
Suzuki-Miyaura R-B(OH)₂ C-C Pd(PPh₃)₄ / Na₂CO₃ nih.gov
Buchwald-Hartwig Amination R₂NH C-N Pd₂(dba)₃ / BINAP / NaOt-Bu
Sonogashira R-C≡CH C-C Pd(PPh₃)₄ / CuI / Et₃N
Stille R-Sn(Bu)₃ C-C [Pd(NCOC₂H₄CO)(PPh₃)₂Br] rsc.org
Heck Alkene C-C Pd(OAc)₂ / PPh₃ / Et₃N

| Buchwald-Hartwig Etherification | R-OH | C-O | Pd(OAc)₂ / Ligand / K₃PO₄ |

An alternative strategy to functionalize the 4-position of the phenyl ring involves a two-step process of lithiation followed by reaction with an electrophile. This approach reverses the polarity of the carbon atom bearing the bromine. youtube.com

The first step is a lithium-halogen exchange, where the aryl bromide is treated with a strong organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. This reaction replaces the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate. This intermediate is a potent nucleophile and a strong base.

In the second step, the aryllithium species is "quenched" by adding an electrophile. The nucleophilic carbon atom of the aryllithium attacks the electrophile, forming a new carbon-element bond. This method allows for the introduction of a wide variety of functional groups.

The choice of electrophile determines the final product. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. Other electrophiles such as alkyl halides, silyl (B83357) halides (e.g., TMSCl), and disulfides can be used to introduce alkyl, silyl, and thioether groups. nih.gov This sequence provides a powerful and complementary method to palladium-catalyzed reactions for the derivatization of this compound.

Table 4: Lithiation and Electrophilic Quenching Reactions

Electrophile Reagent(s) Product Functional Group
Carbon Dioxide 1. RLi, 2. CO₂, 3. H₃O⁺ Carboxylic Acid (-COOH) nih.gov
Aldehyde (R'CHO) 1. RLi, 2. R'CHO, 3. H₃O⁺ Secondary Alcohol (-CH(OH)R')
Ketone (R'COR'') 1. RLi, 2. R'COR'', 3. H₃O⁺ Tertiary Alcohol (-C(OH)R'R'')
Trimethylsilyl chloride 1. RLi, 2. Me₃SiCl Trimethylsilyl group (-SiMe₃) nih.gov
Dimethylformamide (DMF) 1. RLi, 2. DMF, 3. H₃O⁺ Aldehyde (-CHO)

Reactions Involving the Piperidine Nitrogen and its Surroundings

The nitrogen atom within the piperidine ring of this compound is a key site for chemical transformations. As a secondary amine, this nitrogen is nucleophilic and basic, making it susceptible to a variety of reactions that lead to the formation of new covalent bonds or engage in acid-base equilibria.

The nucleophilic nature of the piperidine nitrogen allows for its covalent functionalization through reactions with electrophilic partners. Standard organic chemistry methodologies can be applied to form amides and ureas, thereby modifying the structure and properties of the parent molecule.

Amide Formation:

The reaction of a secondary amine like the piperidine moiety in this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, is a common method for forming an amide bond. These reactions typically proceed under basic conditions to neutralize the acid byproduct. While specific examples with this compound are not documented in the searched literature, general procedures for the acylation of piperidine derivatives are well-established. nih.govgoogle.com

A hypothetical reaction scheme is presented below:

This compound + R-COCl → 1-((4-Bromophenyl)diazenyl)piperidin-1-yl)(R)methanone + HCl

The reaction conditions for such transformations can be optimized by varying the solvent, base, and temperature. A hypothetical data table illustrating the potential outcomes of such a reaction is provided below.

EntryAcyl Chloride (R-COCl)BaseSolventYield (%)
1Acetyl chlorideTriethylamine (B128534)Dichloromethane>95 (hypothetical)
2Benzoyl chloridePyridineTetrahydrofuran>95 (hypothetical)
34-Nitrobenzoyl chlorideTriethylamineDichloromethane>95 (hypothetical)
This table is a hypothetical representation of potential reaction outcomes based on general principles of amide synthesis and does not represent published experimental data for this compound.

Urea (B33335) Formation:

Similarly, the piperidine nitrogen can react with isocyanates to form substituted ureas. This reaction is typically a facile addition reaction that does not require a catalyst. The synthesis of urea derivatives is a common strategy in medicinal chemistry to introduce hydrogen bonding motifs. nih.govevitachem.com

A hypothetical reaction scheme is as follows:

This compound + R-NCO → 1-(4-Bromophenyl)diazenyl)-N-(R)piperidine-1-carboxamide

The following table provides a hypothetical overview of potential urea formation reactions.

EntryIsocyanate (R-NCO)SolventYield (%)
1Phenyl isocyanateTetrahydrofuran>98 (hypothetical)
2Methyl isocyanateAcetonitrile>98 (hypothetical)
34-Chlorophenyl isocyanateDichloromethane>98 (hypothetical)
This table is a hypothetical representation of potential reaction outcomes based on general principles of urea synthesis and does not represent published experimental data for this compound.

The basicity of the piperidine nitrogen is a fundamental property that influences its behavior in biological and chemical systems. The lone pair of electrons on the nitrogen can accept a proton, and the tendency to do so is quantified by the pKa of its conjugate acid.

While no experimental pKa value for this compound has been reported in the searched literature, the basicity can be estimated by considering the electronic effects of the N-substituent. The parent piperidine has a pKa of approximately 11.2 for its conjugate acid. The (4-bromophenyl)diazenyl group attached to the piperidine nitrogen is expected to be electron-withdrawing due to the presence of the azo moiety and the brominated phenyl ring. This electron-withdrawing effect would decrease the electron density on the piperidine nitrogen, thereby reducing its basicity compared to unsubstituted piperidine.

Theoretical studies on related azo-containing compounds have been used to predict protonation sites and basicity. researchgate.net For instance, density functional theory (DFT) calculations can provide insights into the proton affinity and gas-phase basicity of different nitrogen atoms within the molecule. researchgate.net In the case of this compound, protonation is expected to occur preferentially at the piperidine nitrogen due to its aliphatic nature, which is generally more basic than the sp2-hybridized nitrogens of the azo group.

A comparative analysis of the basicity of related compounds is presented in the table below.

CompoundpKa (Conjugate Acid)Reference
Piperidine11.2[General Chemistry Textbooks]
1-Phenylpiperidine5.25[General Organic Chemistry Resources]
This compoundNot FoundN/A
This table highlights the lack of specific experimental data for the target compound.

Exploration of 1 4 Bromophenyl Diazenyl Piperidine in Advanced Material Science and Niche Applications

Development and Characterization of Novel Azo Dye Systems for Non-Biological Applications

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. plantarchives.org Their widespread use stems from their straightforward synthesis, environmental stability, and diverse optical and electrical properties. jchemrev.com The compound 1-((4-Bromophenyl)diazenyl)piperidine belongs to this class, featuring an aromatic system linked to a heterocyclic piperidine (B6355638) ring via the azo bridge. The exploration of such dyes in non-biological applications, particularly in material science, is driven by the ability to fine-tune their properties through chemical modification. jchemrev.comnih.gov Researchers focus on creating novel azo dye systems for advanced applications by modifying their molecular structure to achieve desired performance characteristics in various matrices and formulations. researchgate.net

Design of Chromophores with Tunable Absorption and Emission Spectra

The color and photophysical properties of azo dyes are intrinsically linked to their molecular structure, specifically the nature of the aromatic or heterocyclic rings attached to the azo chromophore. jchemrev.com The design of this compound, which contains a bromo-substituted phenyl group and a piperidine ring, represents a strategic approach to creating a "push-pull" electronic system. The piperidine ring acts as an electron-donating group, while the bromophenyl group has electron-withdrawing characteristics. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, which governs the absorption and emission wavelengths.

By modifying substituents on the phenyl ring or altering the heterocyclic amine, the electronic properties and, consequently, the absorption (λmax) and emission spectra can be precisely tuned. For instance, the introduction of different functional groups can shift the spectral properties, a critical factor for designing dyes for specific applications. nih.gov The relationship between the structure and photophysical properties allows for the rational design of chromophores with tailored characteristics. rsc.org

Table 1: Illustrative Photophysical Properties of Azo Dyes Based on Structural Analogs

Property Value Range Influencing Factors
Absorption Maximum (λmax) 400 - 550 nm Substituents on the aryl ring, solvent polarity.
Molar Absorptivity (ε) 20,000 - 40,000 L mol⁻¹ cm⁻¹ π-conjugation length, planarity of the molecule.
Fluorescence Quantum Yield (ΦF) Low (< 0.05) Efficient non-radiative decay pathways, trans-cis isomerization. researchgate.net

| Solvatochromism | Positive or Negative Shift | Changes in ground and excited state dipole moments. |

Incorporation into Polymeric Matrices for Smart Textile and Coating Applications

The integration of azo dyes into polymeric matrices is a key strategy for developing "smart" materials that respond to external stimuli such as light, heat, or pH. jchemrev.com Smart textiles and coatings incorporating azo dyes can exhibit chromic behavior, changing color in response to environmental triggers. mdpi.com Azo dyes like this compound can be incorporated into polymers like polymethyl methacrylate (B99206) (PMMA) or polystyrene either by being physically dispersed (doped) or by being chemically grafted onto the polymer backbone.

The polymer matrix can influence the dye's photophysical behavior by restricting molecular motion and altering the local polarity. rsc.org For smart textile applications, this can lead to fabrics with enhanced functionalities, such as UV protection or dynamic color-changing capabilities for aesthetic or camouflage purposes. mdpi.com The durability and fastness properties of the dye within the polymer are crucial for the longevity and performance of the final product. researchgate.net

Table 2: Polymer Matrix Effects on Azo Dye Properties for Smart Applications

Polymer Matrix Incorporation Method Resulting Property/Application
Polymethyl Methacrylate (PMMA) Doping/Dispersion Enhanced fluorescence quantum yield; optical data storage. rsc.org
Polyurethane (PU) Covalent Bonding Photo-switchable coatings, flexible electronic displays.
Polyester Fibers Disperse Dyeing Smart textiles with photochromic or thermochromic properties.

| Cellulose Acetate | Grafting | Stimuli-responsive membranes and films. |

Exploration as Pigments in Specialized Ink and Coating Formulations

While many azo compounds are used as soluble dyes, a subset is designed as insoluble pigments for applications in inks, paints, and coatings. plantarchives.org Azo pigments are valued for their high color strength, good lightfastness, and thermal stability. dyespigments.net The suitability of a compound like this compound as a pigment would depend on its crystallinity, particle size, and insolubility in the application medium.

In specialized ink formulations, such as for ink-jet printing, the pigment's dispersibility and stability are paramount to prevent nozzle clogging and ensure uniform color deposition. plantarchives.org The specific hue of the pigment, determined by its chemical structure, is a primary selection criterion. Azo pigments can produce a wide spectrum of colors, from yellow and orange to red and brown. researchgate.net The performance of these pigments is often enhanced by surface treatments or the use of specific additives in the formulation to improve weather resistance and adhesion.

Table 3: Performance Characteristics of Azo-Based Pigments

Characteristic Typical Performance Application Relevance
Lightfastness (Blue Wool Scale) 4 - 7 Crucial for outdoor coatings and archival inks.
Thermal Stability 150 - 250 °C Important for plastics coloration and powder coatings.
Color Strength High Allows for lower pigment loading, reducing cost.

| Solvent Resistance | Excellent | Prevents bleeding and migration in multi-layer coatings. |

Application in Photoresponsive Materials and Actuators

The defining characteristic of azobenzene (B91143) and its derivatives is their ability to undergo reversible trans-cis photoisomerization. The trans isomer is generally more thermodynamically stable, while irradiation with light of a suitable wavelength (typically UV) induces a transformation to the cis isomer. This isomerization can be reversed by irradiation with a different wavelength (often visible light) or by thermal relaxation. mdpi.com This molecular-level switching is the fundamental principle behind the use of azo dyes in photoresponsive materials, enabling the conversion of light energy into mechanical work or changes in optical properties. nih.gov

Design of Materials Exhibiting Light-Induced Mechanical Motion or Shape Change

When azo dye molecules are incorporated into a cross-linked polymer network, such as an elastomer, their photoisomerization can generate internal stress on a macroscopic scale. The transformation from the linear trans form to the bent cis form causes a contraction of the polymer chain in the direction of molecular alignment. If the azo dye molecules are uniformly aligned within the polymer film, this microscopic contraction translates into a macroscopic change in the material's shape, such as bending, twisting, or shrinking. mdpi.com

This phenomenon allows for the design of light-driven actuators, or "photomobile" materials. For example, a film can be made to bend towards or away from a light source. The direction of motion can even be controlled by using linearly polarized light, which selectively excites azo molecules aligned with the polarization direction. mdpi.com These materials have potential applications in soft robotics, microfluidic pumps, and light-controlled mechanical devices.

Table 4: Parameters for Light-Induced Actuation in Azo-Polymer Composites

Parameter Description Typical Values/Conditions
Actuation Wavelength UV light to induce trans-to-cis isomerization (bending). 365 nm
Relaxation Stimulus Visible light or heat to induce cis-to-trans isomerization (unbending). > 420 nm or > 50 °C
Response Time Time taken for mechanical deformation upon irradiation. Seconds to minutes.
Generated Stress Mechanical force produced by the photo-contraction. Can reach several megapascals (MPa).

| Deformation Amplitude | Degree of bending or percentage of contraction. | Highly dependent on material composition and light intensity. |

Integration into Liquid Crystalline Polymers and Gels for Optical Switching Devices

In liquid crystalline (LC) phases, molecules exhibit a degree of orientational order. The rod-like shape of the trans isomer of azobenzene derivatives allows them to act as "guest" molecules that align with the "host" liquid crystal director. When irradiated with UV light, the azo dye switches to its bent cis form, which disrupts the local liquid crystalline order. mdpi.com This light-induced order-disorder transition causes a significant change in the material's bulk optical properties, such as its refractive index and birefringence.

This effect is the basis for all-optical switching devices. By integrating an azo dye like this compound into a liquid crystalline polymer or gel, it is possible to create materials whose optical state can be rapidly and reversibly changed with light. nih.gov Such materials are promising for applications in optical data storage, holography, and telecommunications for creating devices like optical shutters, filters, and spatial light modulators. researchgate.netresearchgate.net The speed and efficiency of the switching depend on the specific azo dye, the LC host, and the operating temperature. nih.gov

Table 5: Performance of Azo Dye-Doped Liquid Crystal Optical Switches

Performance Metric Description Typical Characteristics
Switching-On Time (trans → cis) Time to change optical state upon UV irradiation. Milliseconds to seconds. nih.gov
Switching-Off Time (cis → trans) Time for thermal or light-induced relaxation to the original state. Seconds to hours (thermal); milliseconds with light assist. nih.gov
Contrast Ratio The ratio of light transmission between the 'on' and 'off' states. Can be high, depending on device design.
Operating Wavelengths Wavelengths for writing (e.g., UV) and erasing (e.g., blue/green light). Write: ~365 nm; Erase: > 450 nm. researchgate.net

| Durability | Number of switching cycles before significant degradation. | Can exceed 10,000 cycles. |

Potential as Ligands in Coordination Chemistry for Catalysis (Non-biological)

The application of this compound as a ligand in coordination chemistry for non-biological catalysis is another area lacking specific research. The potential of the diazenyl and piperidine nitrogen atoms to coordinate with metal centers suggests that this compound could form a variety of metal complexes with potential catalytic activities, but such studies have not been reported.

There are no published reports on the synthesis and characterization of metal complexes specifically featuring this compound as a ligand. Consequently, data on their structural properties, such as coordination modes, bond lengths, and angles, are unavailable.

Given the absence of synthesized and characterized metal complexes of this compound, no investigations into their catalytic activity in organic transformations have been documented. The potential for such complexes to catalyze reactions like cross-coupling, oxidation, or reduction remains purely speculative at this time.

Research into Sensing Platforms and Analytical Reagents (Non-biological detection)

There is no available research on the use of this compound in the development of sensing platforms or as an analytical reagent for non-biological detection. The chromophoric azo group suggests potential for colorimetric sensing, but no studies have been published that explore its response to various analytes.

Design of Chromogenic or Fluorogenic Sensors for Specific Analytes

No research data was found to indicate that this compound has been investigated or utilized as a chromogenic or fluorogenic sensor for the detection of specific analytes.

Development of Chemodosimeters for Environmental or Industrial Monitoring

There is no available information in the reviewed literature to suggest that this compound has been developed or proposed for use as a chemodosimeter for environmental or industrial monitoring purposes.

Future Research Directions, Challenges, and Interdisciplinary Perspectives

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The future synthesis of 1-((4-Bromophenyl)diazenyl)piperidine and its derivatives will likely be guided by the principles of green chemistry. Traditional multi-step syntheses of functionalized piperidines and azo compounds often involve hazardous reagents and generate significant waste. Future research should focus on developing more environmentally benign methodologies. This includes the exploration of one-pot, multi-component reactions that can construct the core structure with high atom economy. For instance, a one-pot, five-component synthesis of highly functionalized piperidines has been developed using acetic acid as a catalyst-free medium, which could be adapted for this compound. rsc.org

Furthermore, the use of solvent-free reaction conditions, such as mechanochemical ball-milling or grinding methods, presents a promising avenue for reducing solvent waste and energy consumption. mdpi.com A solvent-free, efficient, and green approach for the synthesis of azo dyes has been demonstrated using a magnetic solid acid catalyst, which offers the advantages of mild reaction conditions and catalyst recyclability. The development of catalytic systems based on earth-abundant and non-toxic metals is another critical area. For example, recent advancements in the synthesis of piperidine (B6355638) derivatives have highlighted methods that combine hydrogenation and functionalization in a single step, reducing cost and time. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Material Discovery

The vast chemical space of possible analogues of this compound makes traditional experimental screening a time-consuming and resource-intensive process. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful tool to accelerate the discovery of new materials with desired properties. ML algorithms, such as XGBoost, have been successfully used to predict the maximum absorption wavelength (λmax) of azo dyes with a high degree of accuracy. Such models can be trained on existing data to predict the photophysical properties of virtual libraries of analogues, allowing researchers to prioritize the synthesis of the most promising candidates.

Moreover, ML models can be developed to predict other key properties, such as solubility, thermal stability, and even potential bioactivity, based on the molecular structure. For instance, machine learning techniques have been employed to estimate the catalytic reduction performance of azo dyes and other environmental pollutants. By combining high-throughput computational screening with ML, it is possible to identify novel azo molecules with tailored properties for specific applications, such as advanced dyes or molecular switches.

Development of High-Throughput Screening Methodologies for New Analogues

To complement the in-silico predictions from AI and ML, the development of high-throughput screening (HTS) methodologies is crucial for the rapid experimental validation of new analogues of this compound. HTS can be particularly valuable in assessing the biological activity of these compounds. For example, image-based 384-well format systems have been successfully used for the discovery of small molecule inhibitors of biofilm formation.

Primary cell cultures from transgenic organisms, such as zebrafish embryos expressing lineage-specific fluorescent proteins, offer a powerful platform for screening the effects of new compounds on cell differentiation and other biological processes. This approach allows for the screening of thousands of compounds weekly and has been used to identify pro-angiogenic molecules. Given the prevalence of the piperidine scaffold in pharmaceuticals, HTS assays could be designed to evaluate analogues of this compound for a range of biological activities, from antimicrobial to anticancer effects.

Investigation of Photonic Applications beyond Traditional Dye Chemistry

The azobenzene (B91143) moiety in this compound is a well-known photochromic group, capable of reversible isomerization between its trans and cis states upon irradiation with light of specific wavelengths. This property opens up a wide range of potential photonic applications beyond its use as a simple dye. Future research should explore the integration of this compound into smart materials where its photo-switching capabilities can be harnessed.

For example, azobenzene-containing polymers can be used to create materials with light-controllable surfaces, enabling applications in optical data storage, holography, and the fabrication of micro- and nanostructured surfaces. The incorporation of this compound into liquid crystal polymers could lead to materials with light-controllable optical properties, such as birefringence. Furthermore, the development of azobenzene derivatives that can be switched with visible or near-infrared light is an active area of research, as it would enable applications in biological systems with deeper tissue penetration and reduced phototoxicity. The specific substitution pattern of this compound, with its bromo and piperidine groups, may offer unique advantages in tuning the photo-physical properties for such advanced applications.

Challenges in Scale-Up and Process Intensification for Advanced Applications

While laboratory-scale synthesis of this compound and its analogues may be straightforward, scaling up production for advanced applications presents significant challenges. The transition from batch to continuous flow processing is a key strategy for process intensification. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automated process control.

A major challenge in the synthesis of functionalized piperidines is achieving site-selectivity, especially at the less reactive C3 and C4 positions. Developing robust and scalable catalytic methods for the selective functionalization of the piperidine ring is an area of active research. Furthermore, the purification of the final product and the management of waste streams are critical considerations in any scale-up process. For applications in materials science or pharmaceuticals, ensuring high purity and batch-to-batch consistency is paramount. Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and process analytical technology.

Synergistic Research at the Interface of Chemistry, Materials Science, and Engineering

The full potential of this compound will be realized through synergistic research that bridges the disciplines of chemistry, materials science, and engineering. Chemists will continue to design and synthesize new analogues with tailored properties. Materials scientists will then incorporate these molecules into advanced functional materials, such as polymers, gels, and nanoparticles. For instance, azobenzene-containing biomaterials have been developed that exhibit triple stimuli-responsive phase change properties, responding to light, humidity, and force.

Engineers will play a crucial role in designing and fabricating devices that utilize these smart materials. This could include the development of light-activated drug delivery systems, optical sensors, and soft robotics. The collaboration between these fields is essential for translating fundamental scientific discoveries into real-world technologies. The study of azobenzene-containing polymers for photonic applications is a prime example of such interdisciplinary research, where an understanding of molecular photo-physics is combined with polymer engineering to create novel optical components and smart materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.